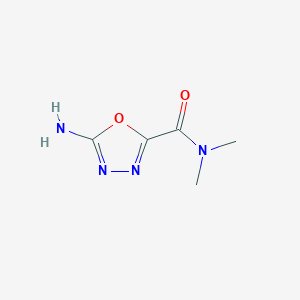

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide

CAS No.: 2549039-60-1

Cat. No.: VC11831943

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549039-60-1 |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide |

| Standard InChI | InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) |

| Standard InChI Key | IVPUGNARSSBHPV-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=NN=C(O1)N |

| Canonical SMILES | CN(C)C(=O)C1=NN=C(O1)N |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₄O₂ | |

| Molecular Weight | 156.14 g/mol | |

| CAS Number | 2549039-60-1 | |

| Predicted Solubility | Moderate (FaSSIF: 38–577 μg/mL) |

Synthesis and Characterization

The synthesis of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide typically involves condensation reactions between N,N-dimethylhydrazine and a carboxylic acid derivative, facilitated by coupling agents. A generalized pathway includes:

-

Cyclization: Formation of the oxadiazole ring via dehydration of a hydrazide intermediate.

-

Functionalization: Introduction of the dimethylcarboxamide group through nucleophilic substitution or amidation.

Analytical characterization relies on:

-

UV/Vis Spectroscopy: Identifies π→π* transitions in the oxadiazole ring .

-

IR Spectroscopy: Confirms N-H (3350 cm⁻¹) and C=O (1680 cm⁻¹) stretches .

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 156.14[M+H]⁺.

| Parameter | Value (Range) |

|---|---|

| Metabolic Stability | Clₗᵢᵥₑᵣ: 3.2–4.7 mL/min/g |

| Plasma Protein Binding | 66–93% |

| hERG Inhibition (IC₅₀) | 17–113 μM |

| Oral Bioavailability | AUC: 190,000–370,000 ng·min/mL |

Key challenges include:

-

Solubility: Moderate FaSSIF solubility (18–577 μg/mL) may limit absorption .

-

hERG Liability: Some analogs show IC₅₀ < 30 μM, necessitating structural modifications .

-

Ames Test Negativity: Select derivatives (e.g., 3,5-dimethoxy variants) lack mutagenicity .

Future Research Directions

Synthesis Optimization

-

Green Chemistry Approaches: Utilize microwave-assisted synthesis to improve yield (>80%) and reduce reaction time .

-

Stereoselective Methods: Develop chiral catalysts for enantiomerically pure variants.

Biological Evaluation

-

In Vivo Studies: Assess efficacy in murine models of infection or cancer.

-

Target Identification: Use proteomics to identify binding partners (e.g., kinase receptors).

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume